molecular formula C10H7Cl2NO B11879610 3-Chloro-2-(chloromethyl)quinolin-4-ol

3-Chloro-2-(chloromethyl)quinolin-4-ol

Cat. No.: B11879610
M. Wt: 228.07 g/mol
InChI Key: BPSABBOQCAMMOQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)quinolin-4-ol (CAS 856100-78-2) is a versatile chlorinated quinoline derivative with significant value as a synthetic intermediate in medicinal chemistry research. The compound features a quinolin-4-ol core structure, a privileged scaffold in drug discovery known for yielding molecules with a broad spectrum of biological activities . The presence of both a 3-chloro substituent and a reactive 2-chloromethyl group on this core provides two distinct handles for further chemical modification, making it a valuable building block for the synthesis of more complex heterocyclic systems . Quinolin-4-ones and their derivatives are of profound research interest due to their well-documented pharmacological potential. They have served as the foundation for numerous approved drugs, particularly antibiotics, and are now being extensively investigated for their antiproliferative effects against various cancer cell lines . The chlorine atom in particular is a critical feature in modern medicinal chemistry; more than 250 FDA-approved drugs contain chlorine, as it is often instrumental in optimizing a compound's bioavailability, metabolic stability, and binding affinity to biological targets . Researchers can leverage this compound to develop novel analogs for applications in antimicrobial, anticancer, and anti-inflammatory research, among other therapeutic areas. This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO/c11-5-8-9(12)10(14)6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,13,14)

InChI Key

BPSABBOQCAMMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)CCl)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Chloro 2 Chloromethyl Quinolin 4 Ol and Analogous Halogenated Quinoline Derivatives

Tautomerism in Quinolin-4-ol Systems and its Influence on Reactivity

Quinolin-4-ol systems, such as 3-chloro-2-(chloromethyl)quinolin-4-ol, exhibit keto-enol tautomerism, existing as an equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. acs.orgresearchgate.netacs.orgnih.gov Extensive theoretical and spectroscopic studies, including 13C NMR and quantum-chemical calculations, have shown that for many substituted quinolines, the quinolin-4(1H)-one tautomer is the predominant and more stable form in solution. researchgate.netnuph.edu.ua The significant deshielding of the carbon nucleus at the C4 position in 13C NMR spectra serves as a key indicator for the prevalence of the 4-oxo form. nuph.edu.ua

The stability of the tautomers also impacts the aromaticity of the heterocyclic system. Calculations of aromaticity indexes reveal that in the 4-hydroxyquinoline form, both the benzene and pyridine rings are aromatic. acs.orgnih.gov Conversely, in the corresponding quinolin-4(1H)-one tautomer, the nitrogen-containing ring is largely non-aromatic. acs.orgnih.gov

This tautomeric equilibrium is a critical determinant of the molecule's chemical reactivity. researchgate.net The two forms present different reactive sites for electrophiles. The nitrogen atom of the quinolin-4(1H)-one form and the oxygen atom of the 4-hydroxyquinoline form are both potential nucleophilic centers. This duality allows for selective N- or O-alkylation depending on the specific reaction conditions, providing a pathway to diverse functionalized derivatives.

Reactivity of the Chloromethyl Moiety

The 2-(chloromethyl) group is a primary alkyl halide, making it a highly reactive electrophilic center susceptible to nucleophilic substitution (SN) reactions. wikipedia.org This moiety readily reacts with a wide variety of nucleophiles to form new carbon-heteroatom bonds. The general mechanism involves the attack of a nucleophile on the methylene (B1212753) carbon and the simultaneous displacement of the chloride leaving group. wikipedia.org This reactivity allows for the introduction of diverse functional groups at the 2-position of the quinoline (B57606) core, making it a valuable synthetic handle for creating libraries of derivatives.

Below is a table representing typical nucleophilic substitution reactions that the chloromethyl moiety can undergo.

Nucleophile (Nuc:)Reagent ExampleProduct StructureProduct Class
Amine (R-NH₂) Aniline2-(Anilinomethyl)-3-chloroquinolin-4-olSecondary Amine
Thiol (R-SH) Thiophenol3-Chloro-2-((phenylthio)methyl)quinolin-4-olThioether
Alkoxide (R-O⁻) Sodium Methoxide3-Chloro-2-(methoxymethyl)quinolin-4-olEther
Cyanide (CN⁻) Sodium Cyanide(3-Chloro-4-hydroxyquinolin-2-yl)acetonitrileNitrile
Azide (N₃⁻) Sodium Azide2-(Azidomethyl)-3-chloroquinolin-4-olOrganic Azide

The electrophilic nature of the chloromethyl group, combined with the rigid quinoline scaffold, provides opportunities for intramolecular cyclization reactions to form novel fused heterocyclic systems. researchgate.netthesciencein.org If a nucleophilic center is present on a side chain attached elsewhere on the quinoline or introduced via a separate reaction, it can attack the chloromethyl carbon to forge a new ring.

For instance, a reaction with a bidentate nucleophile could first involve substitution at the chloromethyl group, followed by a second cyclization step onto the quinoline core. This strategy is a cornerstone in the synthesis of complex polycyclic molecules, such as chromene-fused quinolinones, which are of significant interest for their biological activities. researchgate.netresearchgate.net The construction of such fused systems is a fundamental approach to developing new bioactive compounds. researchgate.net

Reactivity of the Chloro Substituent on the Quinoline Core

The chlorine atom at the C3 position of the quinoline ring is suitable for participating in palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The Suzuki and Heck reactions are prominent examples. masterorganicchemistry.comorganic-chemistry.org

The Suzuki reaction involves the coupling of the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgcommonorganicchemistry.com This method is widely used to form biaryl structures. wikipedia.org The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene, also using a palladium catalyst and a base. masterorganicchemistry.comorganic-chemistry.org These reactions provide a versatile platform for elaborating the quinoline core with a variety of substituents.

The table below illustrates potential cross-coupling reactions at the C3 position.

Reaction NameCoupling PartnerCatalyst/Base ExampleProduct Structure Example
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-(Chloromethyl)-3-phenylquinolin-4-ol
Heck Coupling StyrenePd(OAc)₂ / Et₃N2-(Chloromethyl)-3-styrylquinolin-4-ol
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂/CuI / Et₃N2-(Chloromethyl)-3-(phenylethynyl)quinolin-4-ol

The C3-chloro substituent can also be replaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org Aromatic rings are typically electron-rich and resist nucleophilic attack, but they become susceptible if they bear strong electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.comyoutube.com

In the case of this compound, the predominant quinolin-4(1H)-one tautomer possesses an electron-withdrawing carbonyl group. This group is positioned para to the C3-chloro substituent, which strongly activates the ring toward nucleophilic attack. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is effectively delocalized by the para-carbonyl group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com While positions 2 and 4 of the quinoline ring are generally more reactive towards nucleophilic substitution, the electronic activation provided by the C4-oxo group makes the C3 position a viable site for SNAr reactions. quimicaorganica.orgresearchgate.net

Regioselectivity in Functionalization Reactions of Halogenated Quinolin-4-ols

The functionalization of the quinoline core is a pivotal area of research, driven by the prevalence of this scaffold in pharmaceuticals and natural products. mdpi.comnih.gov The regioselectivity of these reactions—the ability to direct a chemical modification to a specific position on the quinoline ring—is of paramount importance for the synthesis of targeted molecules. mdpi.comnih.gov In halogenated quinolin-4-ols and their derivatives, the inherent electronic properties and the presence of directing groups significantly influence the site of subsequent chemical transformations.

Transition-metal-catalyzed C–H functionalization has become a powerful strategy for modifying quinolines. semanticscholar.orgacs.org The choice of catalyst, ligands, and reaction conditions can overcome the intrinsic reactivity of the quinoline ring, allowing for selective functionalization at positions that are typically less reactive. nih.gov For instance, while the C2 position is often readily functionalized due to its proximity to the nitrogen atom and its electrophilic character, methods have been developed to target other positions such as C3, C4, C5, and C8. nih.govnih.gov

Specifically for 4-quinolones, a tautomeric form of quinolin-4-ols, C3–H regioselective halogenation has been achieved under mild conditions using hypervalent iodine(III) reagents like PIFA (phenyliodine bis(trifluoroacetate)) and PIDA (phenyliodine diacetate) in conjunction with potassium halide salts. acs.orgnih.gov This method demonstrates high regioselectivity and is compatible with a wide range of functional groups. acs.orgnih.gov The reaction proceeds effectively for various 2-substituted 4-quinolones, including those with aryl and alkyl groups, showcasing the robustness of this regioselective approach. nih.gov

Nickel-catalyzed reactions have also emerged as a versatile tool for the exclusive C3-selective functionalization of quinolines. polyu.edu.hkacs.org These methods can introduce a variety of functional groups, including thioethers, alkyls, and aryls, at room temperature and without the need for a directing group. polyu.edu.hkacs.org The regioselectivity is achieved through a proposed mechanism involving the 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline intermediate that then reacts with an electrophile at the C3 position. polyu.edu.hkrsc.org

Furthermore, palladium catalysis has been extensively used, often exhibiting different regioselectivities depending on the reaction conditions. nih.gov For example, palladium-catalyzed C–H arylation of quinoline N-oxides typically shows high selectivity for the C2 position. nih.govacs.org However, by altering the solvent system, the selectivity can be shifted. In acetic acid, the reaction proceeds with high C8 selectivity, whereas in solvents like DMF or tert-butyl alcohol, the C2-arylated product is predominant. nih.govacs.org This highlights the crucial role of the reaction environment in directing the regiochemical outcome.

The table below summarizes the regioselectivity observed in various functionalization reactions of quinoline derivatives.

Catalyst/Reagent SystemTarget PositionSubstrateNotes
PIFA/PIDA + KXC34-QuinolonesHigh regioselectivity for halogenation (Cl, Br, I). acs.orgnih.gov
Nickel CatalystC3Unactivated QuinolinesExclusive C3-functionalization with various electrophiles. polyu.edu.hkacs.org
Palladium(II) AcetateC8Quinoline N-OxidesHigh C8 selectivity in acetic acid solvent. nih.govacs.org
Palladium(II) AcetateC2Quinoline N-OxidesPredominant C2 selectivity in neutral solvents like DMF. nih.govacs.org
Iridium CatalystC84-QuinolonesN-directed borylation via an O-borylated quinoline intermediate. researchgate.net
Trihaloisocyanuric acidsC58-Substituted QuinolinesMetal-free, remote C5–H halogenation. rsc.org

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of these reactions is crucial for optimizing conditions and predicting outcomes. The functionalization of halogenated quinolines can proceed through various mechanisms, including radical reactions, cascade sequences, and catalyst-directed pathways.

Free-radical reactions offer a distinct pathway for the functionalization of quinoline derivatives. These reactions are typically initiated by the formation of a radical species, which then reacts with the quinoline ring. wikipedia.org The halogenation of 8-methyl quinoline using trihaloisocyanuric acids, for instance, is proposed to proceed via a radical pathway. rsc.org This is supported by experiments showing that the reaction is significantly inhibited by radical scavengers like TEMPO and BHT. rsc.org Furthermore, exposure to a light source was found to decrease reaction times, which is also characteristic of radical chain reactions. rsc.org

Hypervalent iodine reagents can also promote reactions through radical mechanisms. frontiersin.org For example, phenyliodine(III) dicarboxylates are known to introduce alkyl groups into organic molecules via a radical decarboxylation process. frontiersin.org In the context of quinoxalin-2(1H)-ones, a related heterocyclic system, hypervalent iodine(III)-promoted alkylation with unactivated alkenes proceeds through a proposed radical mechanism to introduce β-azido alkyl groups. frontiersin.org Electrochemical methods for transformations like the trifluoromethylation of 4-quinolones have also been shown to operate via a free radical mechanism. acs.org

The general mechanism for free-radical halogenation involves three main stages:

Initiation: Formation of radical species, often facilitated by UV light or a radical initiator. wikipedia.orgyoutube.com

Propagation: A two-step chain reaction where a radical abstracts an atom (e.g., hydrogen) from the substrate to form a substrate radical, which then reacts with a halogen source to form the product and regenerate the halogen radical. youtube.com

Termination: Combination of any two radical species to end the chain reaction. youtube.com

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming transformations occurring in a single synthetic operation without isolating intermediates. baranlab.org This approach enhances synthetic efficiency and is valuable for constructing complex polycyclic systems containing the quinoline core.

A notable example is the 3,4-difunctionalization of 2-phenyl-4-quinolones, which can be achieved via a cascade reaction using a hypervalent iodine(III) oxidant like PhI(OAc)₂. nih.gov Similarly, the synthesis of substituted quinolin-4-ols has been developed through a [4 + 2] annulation process that involves a cascade of Knoevenagel condensation, aza-Wittig, and dehydrofluorination reactions in a one-pot synthesis. rsc.orgresearchgate.net

Iodonium-mediated domino reactions provide another route to complex quinoline-containing polycycles. By changing the reagent from N-iodosuccinimide (NIS) to other electrophiles, the reaction cascade can be directed to form different ring-fused systems. nih.gov Photocatalysis has also been employed to initiate radical tandem annulations. For instance, the reaction of amide-linked 1,7-diynes with polyhalomethanes can be controlled to divergently synthesize different types of functionalized quinolin-2(1H)-ones through a photocatalytic 6-exo-dig cyclization cascade. nih.gov This process involves a sequence of radical addition, cyclization, and substitution/elimination steps. nih.gov

Catalysts and reagents play a definitive role in controlling the reactivity and, particularly, the regioselectivity of quinoline functionalization.

Transition Metal Catalysts:

Palladium: Palladium catalysts are widely used for C-H activation. nih.gov In the arylation of quinoline N-oxides, the choice of solvent dramatically alters the site selectivity. Acetic acid promotes C8-arylation, while neutral solvents favor C2-arylation. nih.govacs.org This is attributed to the different operative palladium species and mechanisms in different solvent environments. acs.org

Nickel: Nickel catalysis provides a mild and versatile method for C3–H functionalization of quinolines without requiring directing groups. polyu.edu.hkacs.orgfigshare.com The key to this selectivity is the in-situ generation of a nickel hydride species, which undergoes a 1,4-addition to the quinoline ring, leading to a 1,4-dihydroquinoline intermediate. polyu.edu.hkrsc.org This intermediate then undergoes a nucleophilic attack at the C3 position. polyu.edu.hkrsc.org

Rhodium and Iridium: Rhodium catalysts have been used for the C8-alkylation of quinoline N-oxides. rsc.org Iridium catalysts, in combination with specific ligands, can achieve highly regioselective C3-borylation of quinoline. nih.gov For 4-quinolones, an iridium-catalyzed C8-borylation has been developed that proceeds through the transient formation of an O-borylated 4-hydroxyquinoline tautomer, which then directs the borylation to the C8 position. researchgate.net

Hypervalent Iodine Reagents: These reagents are environmentally benign alternatives to heavy metals and are effective for various transformations. nih.govtandfonline.com Reagents like PIFA and PIDA are used to promote highly regioselective C3-halogenation of 4-quinolones. acs.orgnih.gov The proposed mechanism involves a ligand exchange between the iodine(III) reagent and a halide salt to form an active electrophilic halogenating agent. nih.gov This agent is then attacked by the 4-quinolone substrate, leading to the final halogenated product after deprotonation and rearomatization. nih.gov

The following table details the role of specific catalysts and reagents.

Catalyst/ReagentRoleMechanistic FeatureTypical Outcome
Palladium(II) Acetate CatalystC-H Activation/ArylationC2 or C8 selectivity depending on solvent. nih.govacs.org
Nickel/Grignard Reagent Catalyst System1,4-addition of Ni-H speciesExclusive C3-functionalization. polyu.edu.hkrsc.org
Iridium/dtbpy Catalyst SystemC-H BorylationC3-borylation of quinoline. nih.gov
PIFA/PIDA Oxidant/PromoterForms active electrophilic halogenating speciesC3-halogenation of 4-quinolones. acs.orgnih.gov

Influence of Substituents on Quinoline Ring Reactivity

The reactivity of the quinoline ring is significantly modulated by the electronic nature of its substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the rate and regioselectivity of subsequent reactions.

In electrophilic aromatic substitution reactions, the benzene portion of the quinoline ring is more reactive than the pyridine portion, which is electron-deficient. quimicaorganica.orgreddit.com Reactions tend to occur at the C5 and C8 positions to avoid disrupting the aromaticity of the pyridine ring in the intermediate. quimicaorganica.orgreddit.com

In the context of C3-halogenation of 4-quinolones, the electronic properties of substituents on a 2-aryl ring have been studied. nih.gov

Electron-donating groups (e.g., methyl, methoxy) on the 2-phenyl ring generally lead to high yields of the C3-halogenated products. nih.gov

Electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl) on the 2-phenyl ring are also well-tolerated, though they sometimes result in slightly lower yields compared to substrates with EDGs. nih.gov

Similarly, substituents on the benzene ring of the quinolone scaffold also impact reactivity. In one study, a substrate with an electron-withdrawing fluoro group at the C6 position gave a lower yield in a halogenation reaction compared to a substrate with strong electron-donating dimethoxy groups at C6 and C7. nih.gov This suggests that increased electron density on the quinoline ring system facilitates the electrophilic halogenation step.

The influence of substituents is not limited to electronic effects; steric effects also play a crucial role. wikipedia.org In the Combes quinoline synthesis, it was observed that increasing the steric bulk of substituents on the diketone starting material, combined with methoxy-substituted anilines, favored the formation of one regioisomer over another. wikipedia.org This indicates that the interplay of both steric and electronic factors governs the final product distribution. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 Chloromethyl Quinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-Chloro-2-(chloromethyl)quinolin-4-ol, both one-dimensional and two-dimensional NMR experiments would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the four protons on the benzene ring (H-5, H-6, H-7, and H-8). These would likely appear as a complex pattern of doublets, triplets, or multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment and relationship to adjacent protons. A key signal would be a singlet for the chloromethyl (-CH₂Cl) protons, expected to appear in the range of 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the quinoline (B57606) ring. The hydroxyl (-OH) proton at the 4-position would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, one for each carbon atom in the C₁₀H₇Cl₂NO structure. The chloromethyl carbon (-CH₂Cl) would be identifiable by its chemical shift, typically in the range of 40-50 ppm. The carbon atom C-4, bearing the hydroxyl group, would be significantly deshielded, appearing downfield. The remaining eight sp² hybridized carbons of the quinoline core would resonate in the aromatic region (approximately 110-150 ppm). The carbons directly attached to chlorine (C-2 and C-3) would also exhibit characteristic shifts influenced by the halogen's electronegativity.

Expected ¹H and ¹³C NMR Data (Illustrative) This table is a hypothetical representation based on general principles and data for related quinoline structures.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-CH₂Cl ~4.8 (s, 2H) ~45
Aromatic-H (H5-H8) ~7.3-8.2 (m, 4H) ~120-140
-OH Variable (br s, 1H) -

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the sequence of protons on the benzene portion of the quinoline ring (e.g., H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the singlet at ~4.8 ppm to the chloromethyl carbon and assign the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons. For example, correlations from the chloromethyl protons would be expected to the C-2 and C-3 carbons, confirming the substituent's position.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₀H₇Cl₂NO), the mass spectrum would be expected to show a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion would appear as a pattern of three peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

HRMS would provide a high-precision mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₀H₇³⁵Cl₂NO is 226.9904, which would be confirmed by HRMS analysis, distinguishing it from any other compounds with the same nominal mass. Fragmentation patterns observed in the MS/MS spectrum would offer further structural confirmation, likely showing losses of Cl, HCl, and the chloromethyl group.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information on the planarity of the quinoline ring system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing arrangement in the solid state. Studies on similar quinoline derivatives have shown that these molecules are often nearly planar and form dimers or other supramolecular structures through hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibrations for the two different chlorine atoms (on the ring and on the methyl group) would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretch, H-bonded 3200-3400 (broad)
C-H (aromatic) Stretch 3000-3100
C=C / C=N (aromatic ring) Stretch 1500-1650
C-O (hydroxyl) Stretch 1200-1300

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to its system of conjugated π-electrons. The quinoline ring system is an aromatic chromophore that absorbs strongly in the UV region. The spectrum of this compound, typically measured in a solvent like ethanol or methanol, would be expected to show multiple absorption bands characteristic of the quinoline core. These absorptions correspond to π→π* transitions. The presence of the hydroxyl group and chlorine atoms as substituents would influence the exact position (λmax) and intensity of these absorption maxima compared to unsubstituted quinoline.

Photophysical Characterization

Following a comprehensive review of scientific literature, no specific experimental data on the photophysical properties of this compound has been found. The subsequent sections reflect the absence of research findings on the photoluminescence, fluorescence spectroscopy, and quantum yield determination for this particular compound. While quinoline derivatives are a well-studied class of compounds known for their fluorescent properties, the specific photophysical behavior of this compound has not been characterized in the available literature.

Photoluminescence and Fluorescence Spectroscopy

There is no available research detailing the photoluminescence and fluorescence spectroscopic properties of this compound. Studies on various other quinoline derivatives have shown that their emission and excitation wavelengths are highly dependent on the nature and position of substituents on the quinoline ring. However, without experimental data for the title compound, no specific emission or excitation maxima can be reported.

Quantum Yield Determination

The fluorescence quantum yield of this compound has not been determined in any published studies. The quantum yield is a critical parameter for characterizing the efficiency of the fluorescence process, and its value is influenced by the molecular structure and the solvent environment. For many quinoline derivatives, quantum yields can range from low to high, but specific values for this compound are not available.

Theoretical and Computational Investigations of 3 Chloro 2 Chloromethyl Quinolin 4 Ol

Density Functional Theory (DFT) Calculations

No published studies employing DFT calculations specifically for 3-Chloro-2-(chloromethyl)quinolin-4-ol were found.

Data from molecular geometry optimization, such as optimized bond lengths, bond angles, and dihedral angles for this compound, is not available.

There are no available analyses of the electronic structure, such as Mulliken atomic charges or Natural Bond Orbital (NBO) analysis, for this compound.

A Frontier Molecular Orbital analysis, which is crucial for understanding the chemical reactivity and electronic properties, has not been reported for this compound.

Highest Occupied Molecular Orbital (HOMO) Properties: Specific energy values and electron density distributions for the HOMO of this compound are not documented.

Lowest Unoccupied Molecular Orbital (LUMO) Properties: Specific energy values and electron density distributions for the LUMO of this compound are not documented.

HOMO-LUMO Energy Gap (ΔE): The value for the HOMO-LUMO energy gap, a key indicator of molecular stability and reactivity, has not been calculated or reported.

Due to the absence of this fundamental data, the creation of the requested detailed research article is not feasible at this time.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. ijcce.ac.irijcce.ac.ir It calculates the electrostatic potential at the surface of a molecule, providing a color-coded map that indicates the regions of varying electron density. This visual representation is crucial for understanding a molecule's reactivity and intermolecular interactions.

In a typical MEP map, regions with a negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored in shades of red. Conversely, regions with a positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are depicted in shades of blue. Green and yellow areas represent regions with intermediate or near-zero potential. ijcce.ac.irijcce.ac.ir Chemists use MEP maps to predict sites for hydrogen bonding, understand host-guest interactions, and rationalize the behavior of molecules in biological systems. For quinoline (B57606) derivatives, MEP analysis can identify the most reactive sites on the ring system, such as the nitrogen atom or areas influenced by electron-withdrawing or donating substituents. arabjchem.org

A detailed MEP map for this compound would require specific computational calculations, which are not currently available in published literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. arabjchem.org It is an extension of Density Functional Theory (DFT) that allows for the study of excited states. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. rsc.org

This method is instrumental in understanding the color of compounds, their photophysical properties, and how their electronic structure is influenced by different substituents. For a molecule like this compound, TD-DFT calculations could provide insights into its UV-Vis absorption maxima (λmax) and the nature of the molecular orbitals involved in these electronic transitions (e.g., π→π* or n→π* transitions). Such information is valuable in materials science and medicinal chemistry.

Specific TD-DFT calculations and predicted electronic excitation data for this compound have not been reported in the scientific literature.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity and stability. arabjchem.orgijcce.ac.ir These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. researchgate.net

Due to the absence of specific computational studies on this compound, no data tables for its quantum chemical descriptors can be generated at this time. The following subsections describe key descriptors that would be calculated in such a study.

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and reactive. arabjchem.orgijcce.ac.ir

These descriptors are calculated using the energies of the HOMO and LUMO as follows:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / (2η)

Calculated values for the chemical hardness and softness of this compound are not available in the literature.

Electronegativity (χ) in the context of DFT is the power of a molecule to attract electrons. It is defined as the negative of the chemical potential (μ) and is calculated as the average of the HOMO and LUMO energies. arabjchem.orgijcce.ac.ir The chemical potential measures the tendency of electrons to escape from a system.

The formulas for these descriptors are:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Potential (μ) = -χ = (EHOMO + ELUMO) / 2

Specific values for the electronegativity and chemical potential of this compound have not been computationally determined in published research.

The global electrophilicity index (ω) is a measure of the energy lowering of a system when it accepts electrons from the environment. arabjchem.org It quantifies the electrophilic character of a molecule. A higher electrophilicity index indicates a greater capacity to act as an electrophile (an electron acceptor). This index is calculated from the chemical potential (μ) and chemical hardness (η). arabjchem.orgijcce.ac.ir

The formula is:

Electrophilicity Index (ω) = μ² / (2η)

A calculated electrophilicity index for this compound is not available in the scientific literature.

A specific, computationally derived dipole moment for this compound has not been reported in the available literature.

Theoretical Prediction of Acidity and Other Thermodynamic Parameters

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the physicochemical properties of quinoline derivatives. While direct computational data for this compound is not extensively documented, studies on its tautomer, 3-chloro-4-hydroxyquinolin-2(1H)-one, provide valuable analogous information.

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the geometries and thermodynamic parameters of 3-chloro-4-hydroxyquinolin-2(1H)-one. ijcce.ac.irijcce.ac.ir Such studies compute various thermo-chemical parameters and can predict the acidity constant (pKa). For instance, the pKa for the protonated and deprotonated forms of 3-chloro-4-hydroxyquinolin-2(1H)-one in ethanol has been calculated, offering a theoretical measure of its acidity. ijcce.ac.irijcce.ac.ir

These computational models are crucial for understanding the molecule's behavior in different chemical environments and for predicting its stability and reactivity. The calculated thermodynamic parameters provide a foundation for understanding the energetic landscape of reactions involving this compound.

Table 1: Calculated Thermodynamic Parameters for a Tautomeric Form Note: The following data is for 3-chloro-4-hydroxyquinolin-2(1H)-one, a tautomer of the subject compound, and is presented as an illustrative example of theoretical predictions.

ParameterCalculated Value
Acidity Constant (pKa) in EthanolCalculated for protonated and deprotonated forms ijcce.ac.irijcce.ac.ir
Method of CalculationDFT at B3LYP/6-311++G(d,p) level ijcce.ac.irijcce.ac.ir

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, offering a detailed view of transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, computational studies can shed light on its reactivity, particularly concerning the chloromethyl group and the quinoline core.

The chloromethyl group at the C2 position is a primary site for nucleophilic substitution reactions. Theoretical analyses of bimolecular nucleophilic substitution (SN2) reactions provide a framework for understanding how nucleophiles will interact with this site. sciforum.netmdpi.comresearchgate.net DFT calculations can model the potential energy surface of such reactions, identifying the transition state and calculating the activation energy. sciforum.netmdpi.comresearchgate.net Studies on chloromethyl-substituted compounds indicate that the nature of the substituents on the aromatic ring can significantly influence the activation energies of these SN2 reactions. nih.gov For this compound, the electron-withdrawing nature of the chloro group at C3 and the electronic effects of the quinolin-4-ol system would modulate the reactivity of the chloromethyl group.

Furthermore, DFT-based reactivity indices, such as the analysis of frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for nucleophilic and electrophilic attack. ias.ac.in For quinoline derivatives, these calculations can help determine whether a reaction is more likely to occur at a substituent, like the chloromethyl group, or on the quinoline ring itself. The distribution of electrostatic potential can also highlight regions of the molecule that are electron-rich or electron-poor, guiding the prediction of intermolecular interactions and reaction pathways. researchgate.net

While specific computational studies on the reaction mechanisms of this compound are not prevalent, the principles derived from theoretical studies on related heterocyclic and substituted aromatic systems provide a robust basis for predicting its chemical behavior. These computational insights are invaluable for designing synthetic routes and for understanding the molecule's potential interactions in various chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(chloromethyl)quinolin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting from quinoline derivatives. For example, chlorination of precursor molecules (e.g., 2-methylquinolin-4-ol) using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) under reflux conditions (60–80°C) is common . Purification via recrystallization or column chromatography is critical to achieve >90% purity. Temperature control and solvent selection (e.g., dimethylformamide or dichloromethane) significantly impact reaction efficiency and by-product formation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and chlorine positions .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% recommended for biological assays).
  • Mass Spectrometry (MS) : To validate molecular weight (theoretical: ~226.09 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on structurally similar chlorinated quinolines:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal exposure.
  • Work in a fume hood due to potential respiratory irritancy.
  • Store in airtight containers at 2–8°C to prevent degradation . Toxicity screening (e.g., Ames test) is advised before large-scale use .

Advanced Research Questions

Q. How does the substitution pattern (chloro and chloromethyl groups) influence biological activity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal:

  • The chloromethyl group at position 2 enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites) .
  • Chlorine at position 3 increases lipophilicity, improving membrane permeability (logP ~2.5 predicted) .
  • Case Study : Analogues lacking the chloromethyl group show 50% reduced antimicrobial activity (MIC values >10 µg/mL vs. 1.5 µg/mL for the parent compound) .

Q. What computational models are suitable for predicting interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like topoisomerase II or bacterial gyrase.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Train models with datasets of quinoline derivatives to predict IC₅₀ values .

Q. How can researchers resolve contradictions in reported cytotoxicity data?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–48 hrs).
  • Control for Purity : Impurities (e.g., residual POCl₃) may confound results; validate via HPLC-MS.
  • Mechanistic Studies : Combine apoptosis assays (Annexin V staining) with ROS detection to differentiate direct vs. indirect cytotoxicity .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability.
  • Co-solvents : Use 10% DMSO/90% saline for intraperitoneal administration (validate stability via UV-Vis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.